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Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DOT1L inhibitor SGC0946 with other

notable alternatives, supported by experimental data. SGC0946 is a highly potent and selective

small-molecule inhibitor of the histone methyltransferase DOT1L, the sole enzyme responsible

for histone H3 lysine 79 (H3K79) methylation. Dysregulation of DOT1L activity is implicated in

certain cancers, particularly mixed-lineage leukemia (MLL).

Performance Comparison
SGC0946 demonstrates exceptional potency against DOT1L, with a reported half-maximal

inhibitory concentration (IC50) of 0.3 nM in cell-free assays.[1][2][3] Its cellular activity is also

robust, inhibiting H3K79 dimethylation with IC50 values in the low nanomolar range (2.6 nM in

A431 cells and 8.8 nM in MCF10A cells).[1] In comparison to other well-characterized DOT1L

inhibitors such as EPZ004777 and Pinometostat (EPZ5676), SGC0946 exhibits comparable or

superior potency.

Table 1: In Vitro and Cellular Potency of DOT1L
Inhibitors
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Compound Target
In Vitro IC50 /
Ki

Cellular
H3K79me2
IC50

Reference

SGC0946 DOT1L 0.3 nM (IC50)

2.6 nM (A431),

8.8 nM

(MCF10A)

[1]

EPZ004777 DOT1L 0.4 nM (IC50) 4 nM (MV4-11) [4][5]

Pinometostat

(EPZ5676)
DOT1L 80 pM (Ki) 3 nM (MV4-11) [6]

Cross-Reactivity and Selectivity
A critical aspect of a chemical probe's utility is its selectivity. SGC0946 has been profiled

against a panel of other histone methyltransferases and has demonstrated high selectivity. It is

reported to be over 100-fold selective for DOT1L against other protein methyltransferases.[1][2]

More extensive profiling has shown it to be inactive against a panel of 12 protein

methyltransferases and DNMT1, and it displayed no significant activity against a panel of 29

receptors.[7]

Table 2: Selectivity Profile of DOT1L Inhibitors
Compound

Selectivity against
other PMTs

Off-Target Hits (if
reported)

Reference

SGC0946 >100-fold

Inactive against 12

PMTs and DNMT1; no

notable activity

against 29 receptors.

[1][2][7]

EPZ004777 >1,200-fold
PRMT5 (IC50 >500

nM)
[4][8]

Pinometostat

(EPZ5676)
>37,000-fold Not specified [9]
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DOT1L plays a crucial role in transcriptional regulation. By methylating H3K79, it contributes to

the activation of gene expression. In the context of MLL-rearranged leukemias, the fusion

protein aberrantly recruits DOT1L to specific gene loci, such as HOXA9 and MEIS1, leading to

their overexpression and driving leukemogenesis. Inhibition of DOT1L by SGC0946 reverses

this aberrant methylation, leading to the downregulation of these oncogenic driver genes.
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Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of

SGC0946.

Experimental Protocols
In Vitro DOT1L Biochemical Assay (Radioactive)
This assay measures the enzymatic activity of DOT1L by quantifying the transfer of a

radioactive methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3

substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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